molecular formula C9H15NO B8732418 4-Acetyl-5-methylhexanenitrile CAS No. 34041-01-5

4-Acetyl-5-methylhexanenitrile

Cat. No. B8732418
CAS RN: 34041-01-5
M. Wt: 153.22 g/mol
InChI Key: KKPOKVBRVMRPOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05344983

Procedure details

10 g of 4-isopropyl-5-oxohexanenitrile (purity 95.7%) and 115 g of liquid ammonia were pumped hourly from bottom to top at 250 bar and 80° C. through a tubular reactor (diameter 16 mm, fill level 50 cm, oil-heated twin jacket) arranged before the hydrogenation reactor and filled with 63.5 g (100 ml) of titanium dioxide (anatase) in the form of 1.5 mm pellets. 100 l (s.t.p.)/h of hydrogen were subsequently passed in, and the product discharged from the upstream imination reactor was passed through the hydrogenation reactor from bottom to top at 250 bar and 110° C. The mixture was decompressed at atmospheric pressure, the ammonia was removed by distillation, and the discharge from 72 hours was separated by fractional distillation on a 30 cm packed column (3-mm glass rings). 640 g of 4-isopropyl-1,5-hexanediamine were obtained as a colorless liquid (b.p. 80° C./1 mbar), corresponding to a yield of 90 %.
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
liquid
Quantity
115 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
catalyst
Reaction Step Four
Quantity
100 L
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH:1]([CH:4]([C:9](=O)[CH3:10])[CH2:5][CH2:6][C:7]#[N:8])([CH3:3])[CH3:2].[NH3:12]>[O-2].[O-2].[Ti+4].[H][H]>[CH:1]([CH:4]([CH:9]([NH2:12])[CH3:10])[CH2:5][CH2:6][CH2:7][NH2:8])([CH3:3])[CH3:2] |f:2.3.4|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C(C)(C)C(CCC#N)C(C)=O
Step Two
Name
liquid
Quantity
115 g
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Four
Name
Quantity
100 mL
Type
catalyst
Smiles
[O-2].[O-2].[Ti+4]
Step Five
Name
Quantity
100 L
Type
solvent
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to top at 250 bar and 80° C. through a tubular reactor
TEMPERATURE
Type
TEMPERATURE
Details
(diameter 16 mm, fill level 50 cm, oil-heated twin jacket)
CUSTOM
Type
CUSTOM
Details
to top at 250 bar and 110° C
CUSTOM
Type
CUSTOM
Details
the ammonia was removed by distillation
CUSTOM
Type
CUSTOM
Details
the discharge from 72 hours was separated by fractional distillation on a 30 cm
Duration
72 h

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)C(CCCN)C(C)N
Measurements
Type Value Analysis
AMOUNT: MASS 640 g
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.